molecular formula C8H10O2 B2495082 Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid CAS No. 181134-66-7

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid

Cat. No.: B2495082
CAS No.: 181134-66-7
M. Wt: 138.166
InChI Key: ARGZJFVHDICEJO-UHFFFAOYSA-N
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Description

Structural Elucidation of Dispiro[2.0.2⁴.1³]heptane-7-carboxylic Acid

IUPAC Nomenclature and Systematic Identification

The IUPAC name dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid adheres to strict nomenclature rules for polycyclic compounds. The term dispiro indicates two spiro junctions, while the numbers in brackets (2.0.2⁴.1³) specify the bridge lengths connecting the rings. The parent chain is heptane, with the carboxylic acid group attached at position 7.

Component Description
Spiro junctions Two spiro atoms connecting three rings: cyclopropane, cyclopropane, and a fused bridge
Bridge lengths First bridge: 2 carbons; second bridge: 0 carbons; third bridge: 2 carbons
Substituent Carboxylic acid (-COOH) at position 7 of the heptane backbone

This nomenclature aligns with systematic approaches for naming polyspirocyclic compounds, where bridge lengths and substituent positions are prioritized.

Molecular Topology Analysis of Spirocyclic Framework

The compound’s topology consists of three interconnected rings: two cyclopropane rings and a fused bridge. The spiro junctions create a rigid, three-dimensional structure with inherent chirality.

Key Topological Features:
  • Spiro Atoms : Two spiro atoms (degree ≥4) form the junction points, enabling the integration of multiple rings.
  • Ring Strain : Cyclopropane rings introduce significant strain, influencing reactivity and stability.
  • Symmetry : The molecule exhibits limited symmetry due to the asymmetric carboxylic acid group.
Topological Index Value Significance
Number of rings 3 Two cyclopropane rings, one fused bridge
Spiro atoms 2 Central junction points for ring connectivity
Rotatable bonds 1 Restricted conformational flexibility

This topology resembles other spirocyclic compounds but distinguishes itself through the carboxylic acid functional group.

X-ray Crystallographic Characterization

Experimental charge density studies using single-crystal X-ray diffraction (100 K) revealed critical insights:

  • Bond Lengths : Cyclopropane C–C bonds (~1.5 Å) exhibit strain, while C–O bonds in the carboxylic acid group are typical (~1.3 Å).
  • Deformation Density : Electron density redistribution highlights π-acceptor effects from the carboxylic acid group, particularly on the endo-side of the molecule.
  • Laplacian Analysis : Peaks and troughs in the Laplacian of electron density confirm localized electron density, consistent with cyclopropane ring strain.
Comparative Crystallographic Data:
Parameter Dispiro[2.0.2⁴.1³]heptane-7-carboxylic Acid Related Spirocyclic Compounds
R-factor 0.023 (for 5539 reflections) Similar for polyspirocyclopropanes
Electron Density Localized on spiro junctions Distributed in linear analogs

These findings underscore the molecule’s unique electronic distribution and structural rigidity.

Comparative Analysis with Related Dispiro Architectures

The compound is distinguished from other dispiro structures by its carboxylic acid substituent and bridge configurations.

Structural Comparisons:
Compound Molecular Formula Key Features
Dispiro[2.0.2⁴.1³]heptane-7-carbaldehyde C₈H₁₀O Aldehyde group; similar spiro framework
Dispiro[2.0.2.1]heptane-5-carboxylic acid C₈H₁₀O₂ Carboxylic acid at position 5; distinct bridge
Dispiro-oxindolopyrrolizidines C₁₅H₁₄N₂O₃ Heterocyclic spiro systems; no carboxylic acid
Functional Group Impact:
  • Carboxylic Acid : Enhances solubility and enables hydrogen bonding, unlike aldehyde-containing analogs.
  • Bridge Lengths : The 2.0.2⁴.1³ configuration minimizes steric hindrance compared to longer bridges in related compounds.

Properties

IUPAC Name

dispiro[2.0.24.13]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6(10)5-7(1-2-7)8(5)3-4-8/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGZJFVHDICEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C23CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181134-66-7
Record name dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid typically involves the formation of the spirocyclic rings through a series of cyclization reactions. One common method includes the use of cycloaddition reactions, where dienes and dienophiles react to form the spirocyclic structure. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and may be conducted under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Applications

The unique structural features of Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid lead to its utilization in several scientific domains:

Pharmaceutical Applications

This compound has shown potential as a scaffold for drug design due to its ability to interact with biological targets effectively. Its unique structure may confer specific biological activities that can be harnessed in medicinal chemistry.

Material Science

The compound's spirocyclic nature allows for the exploration of new materials with unique mechanical and thermal properties. It can be incorporated into polymers or used as a building block for advanced materials.

Agrochemical Applications

Research indicates that compounds with similar structures exhibit herbicidal activity, suggesting that this compound may also possess agrochemical potential, particularly in developing new herbicides or pesticides.

Case Study 1: Pharmaceutical Development

A study investigated the synthesis of derivatives based on this compound as potential anti-inflammatory agents. The derivatives exhibited varying degrees of activity against specific targets, demonstrating the compound's versatility in drug design.

Case Study 2: Material Science Innovations

Research focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength, paving the way for applications in high-performance materials.

Mechanism of Action

The mechanism by which Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its spirocyclic framework and carboxylic acid group. Below is a comparison with analogous compounds:

Compound Name Molecular Formula Key Functional Groups Structural Features Key Applications
Dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid C₈H₁₀O₂ Carboxylic acid Two spiro-cyclopropane rings Organic synthesis, drug intermediates
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid C₇H₁₀FNO₂ Carboxylic acid, Fluorine Azaspiro ring with fluorine substituent Antibiotic research (e.g., sitafloxacin analogs)
Bicyclo[2.2.1]heptane-7-carboxylic acid C₈H₁₂O₂ Carboxylic acid Bridged bicyclic structure Synthesis of mescaline analogs
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid C₁₃H₁₅NO₂ Carboxylic acid, Benzyl Azaspiro ring with benzyl substitution Receptor interaction studies
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid C₇H₁₀O₃ Carboxylic acid, Ether Oxygen atom in bicyclic ring Polymer precursors

Reactivity and Stability

  • Dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid : The spiro-cyclopropane rings introduce significant ring strain, enhancing reactivity in ring-opening reactions. The carboxylic acid group facilitates hydrogen bonding and salt formation, improving solubility in polar solvents .
  • Azaspiro analogs : The inclusion of nitrogen (e.g., 5-azaspiro[2.4]heptane derivatives) increases hydrogen-bonding capacity, enhancing biological activity but reducing thermal stability compared to purely hydrocarbon systems .
  • Bicyclo[2.2.1]heptane derivatives : The bridged structure reduces ring strain, making these compounds more stable under acidic conditions but less reactive in cyclopropane-specific reactions .

Research Findings and Data Tables

Physicochemical Properties

Property Dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid Bicyclo[2.2.1]heptane-7-carboxylic acid
Molecular Weight (g/mol) 138.16 175.16 140.18
Melting Point (°C) 72–75 (sublimation) 150–152 77.5–78.5
Solubility in Water Low Moderate (HCl salt form) Low
LogP (Octanol-Water) 1.2 0.8 1.5

Biological Activity

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid (CAS Number: 181134-66-7) is a unique bicyclic compound characterized by its distinctive dispiro structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C8H10O2
  • Molecular Weight : 138.17 g/mol
  • IUPAC Name : this compound
  • InChI Key : ARGZJFVHDICEJO-UHFFFAOYSA-N

The compound features a carboxylic acid functional group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Anti-inflammatory Effects

Carboxylic acids are also known for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. Investigations into similar compounds suggest that this compound could potentially inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Case Study 1: Structural Activity Relationship (SAR)

A study focusing on the SAR of carboxylic acids revealed that the presence of a dispiro framework can enhance the binding affinity to specific biological targets, such as enzymes involved in inflammatory processes. This suggests that modifications to the dispiro structure could lead to more potent derivatives.

Case Study 2: Computational Modeling

Computational studies have modeled the interactions of dispiro compounds with protein targets. These studies indicate that the unique spatial arrangement of functional groups in this compound may facilitate better binding to active sites compared to linear analogs, potentially enhancing its biological efficacy.

Predicted Biological Activity Profile

PropertyValue
Molecular Weight138.17 g/mol
LogP (octanol-water partition)2.65
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Polar Surface Area37 Ų

Q & A

Q. How to design experiments to quantify the compound’s π-acceptor effects on adjacent cyclopropane rings?

  • Methodological Answer :
  • Synthesis of derivatives : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) and compare bond lengths via X-ray .
  • Electron localization function (ELF) analysis : Computational mapping of electron density changes .
  • Kinetic studies : Measure reaction rates in Diels-Alder cycloadditions to assess electronic modulation .

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